molecular formula C11H9NO3S B1655663 (4-Nitrophenyl)(thiophen-2-yl)methanol CAS No. 40310-37-0

(4-Nitrophenyl)(thiophen-2-yl)methanol

Cat. No.: B1655663
CAS No.: 40310-37-0
M. Wt: 235.26
InChI Key: ORFSPZRPZUTONK-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C11H9NO3S and a molecular weight of 235.26 g/mol. This compound features a nitrophenyl group and a thiophenyl group attached to a methanol moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)(thiophen-2-yl)methanol typically involves the reaction of 4-nitrobenzaldehyde with thiophene-2-carbaldehyde in the presence of a reducing agent. Common reducing agents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)(thiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite (Na2S2O4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.

    Reduction: Formation of (4-aminophenyl)(thiophen-2-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Nitrophenyl)(thiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of conductive polymers, which are soluble in common organic solvents and show promise for use in electrochromic devices.

    Biology: Derivatives of this compound have been used to develop chemical sensors for detecting metal ions such as silver (Ag+), which is crucial for environmental monitoring and industrial processes.

    Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)(thiophen-2-yl)methanol depends on its specific application. For instance, in the development of conductive polymers, the compound’s electronic properties are exploited to facilitate electron transfer processes. In chemical sensing, the compound interacts with metal ions, leading to changes in its electronic or optical properties, which can be measured to detect the presence of the ions.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)(thiophen-2-yl)methanone: Similar structure but with a ketone group instead of a hydroxyl group.

    (4-Nitrophenyl)(thiophen-2-yl)amine: Similar structure but with an amino group instead of a hydroxyl group.

    (4-Nitrophenyl)(thiophen-2-yl)ethanol: Similar structure but with an ethyl group instead of a methanol moiety.

Uniqueness

(4-Nitrophenyl)(thiophen-2-yl)methanol is unique due to its combination of a nitrophenyl group and a thiophenyl group attached to a methanol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

(4-nitrophenyl)-thiophen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-11(10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7,11,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFSPZRPZUTONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656474
Record name (4-Nitrophenyl)(thiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40310-37-0
Record name (4-Nitrophenyl)(thiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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